

Application Notes and Protocols for Pyraclonil in Agrochemical Research

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Compound of Interest

Compound Name:	2,6-Dibromo-4-(trifluoromethyl)aniline
Cat. No.:	B1295490

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A Note on CAS 72678-19-4: Initial research indicates that CAS 72678-19-4 is identified as 4-Amino-3,5-dibromobenzotrifluoride, a chemical intermediate.[1][2] Its primary role is in the synthesis of other compounds, including potentially active ingredients in the agrochemical sector. While detailed application notes for this intermediate are not readily available, extensive research has been conducted on Pyraclonil (CAS 158353-15-2), a herbicide for which CAS 72678-19-4 may serve as a precursor in synthesis. This document will focus on the application of Pyraclonil in agrochemical research and development.

Pyraclonil: A Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide

Introduction: Pyraclonil is a potent, light-dependent peroxidizing herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3][4][5] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and ultimately, weed death. Pyraclonil has demonstrated high efficacy in controlling a range of problematic weeds in agriculture, particularly in water-seeded rice.[3][6][7] It is effective against both susceptible and multiple-herbicide-resistant weed populations.[6]

Physicochemical Properties of Pyraclonil:

Property	Value	Reference
CAS Number	158353-15-2	[5]
Chemical Formula	<chem>C15H15ClN6</chem>	[5]
Vapor Pressure	1.4×10^{-9} torr at 25 °C	[3]
Log Kow	2.18	[3]
Water Solubility	Data not readily available, but low Log Kow suggests limited solubility.	
Stability	Stable to hydrolysis at pH 4, 7, and 9.	[3]

Biological Activity and Efficacy:

Pyraclonil is particularly noted for its effectiveness against key weeds in rice cultivation, such as barnyardgrass and watergrass.[7] Its novel mode of action makes it a valuable tool in Integrated Pest Management (IPM) and Weed Resistance Management programs, allowing for rotation with other herbicides to mitigate the development of resistance.[7]

Target Weed	Efficacy (% Fresh-weight reduction)	Reference
Susceptible (S) Eleusine indica	94.5 - 94.9%	[6]
Resistant (R) Eleusine indica	89.5 - 90.4%	[6]

Environmental Fate:

Degradation Pathway	Half-life (DT50)	Reference
Aerobic Soil Metabolism	8.44 – 76 days	[3]
Aerobic Aquatic Metabolism	20.5 – 131 days	[3]
Anaerobic Aquatic Metabolism	69 – 111 days	[3]
Aquatic Photolysis (unbuffered paddy water)	104 days	[3]

Experimental Protocols

Protocol 1: Determination of Pyraclonil Residues in Agricultural Samples by LC-MS

This protocol outlines a method for the extraction, clean-up, and quantification of Pyraclonil residues in various agricultural matrices such as grains, fruits, vegetables, and tea leaves.[8]

1. Extraction:

- For grains, legumes, nuts, and seeds: Weigh 10.0 g of the sample, add 20 mL of water, and let it stand for 30 minutes.
- For fruits and vegetables: Weigh 20.0 g of the sample.
- For tea leaves: Weigh 5.00 g of the sample, add 20 mL of water, and let it stand for 30 minutes.
- Add 100 mL of acetonitrile, homogenize, and filter with suction.
- Add another 50 mL of acetonitrile to the residue on the filter paper, homogenize, and filter again.
- Combine the filtrates and add acetonitrile to a final volume of 200 mL.

2. Clean-up:

- Take an aliquot of the extract (4 mL for most samples, 8 mL for tea leaves), add 10 mL of water, and concentrate to about 10 mL at a temperature below 40°C.

- Condition an octadecylsilanized silica gel cartridge (1,000 mg) with 5 mL each of acetonitrile and water.
- Condition a graphitized carbon black cartridge (500 mg) with 10 mL each of acetonitrile and water.
- Load the concentrated extract onto the octadecylsilanized silica gel cartridge, add 10 mL of acetonitrile/water (3:7, v/v), and discard the effluent.
- (Optional, for further clean-up) Use a silica gel cartridge (690 mg). Add 5 mL of ethyl acetate/n-hexane (1:4, v/v) and discard the effluent. Transfer the solution, add another 5 mL of the same solvent, discard the effluent, and then elute with 10 mL of ethyl acetate/n-hexane (2:3, v/v).[8]

3. Quantification:

- Prepare standard solutions of Pyraclonil in methanol at concentrations ranging from 0.001 to 0.02 mg/L.
- Inject 5 μ L of each standard solution into an LC-MS system to generate a calibration curve.
- Inject 5 μ L of the prepared test solution into the LC-MS.
- Calculate the concentration of Pyraclonil in the sample by comparing its peak height or area to the calibration curve.
- Confirm the identity of Pyraclonil using LC-MS.[8]

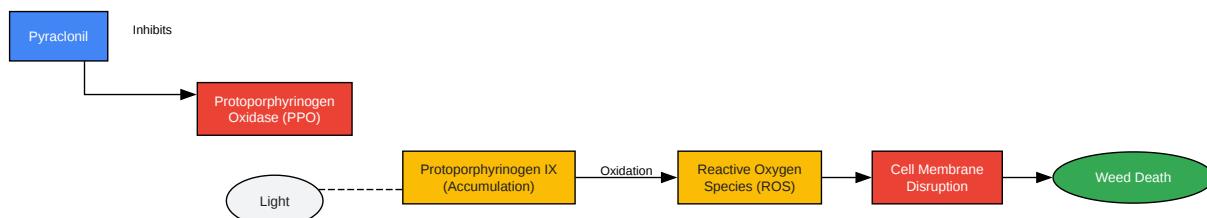
LC-MS Measurement Conditions:

Parameter	Condition
Column	Octadecylsilanized silica gel, 2.0–2.1 mm ID, 150 mm length, 3–3.5 μ m particle size
Mobile Phase	Initial: 0.005 mol/L ammonium acetate solution / 0.005 mol/L ammonium acetate-methanol solution (3:2, v/v) for 2 min. Linear gradient to (1:4, v/v) in 13 min, hold for 5 min.
Ionization Mode	ESI (+)
Major Monitoring Ion (m/z)	315
Expected Retention Time	13 min
Limit of Quantification	0.01 mg/kg

This analytical method has been confirmed for rice, and its applicability to other agricultural products may require further investigation.[8]

Visualizations

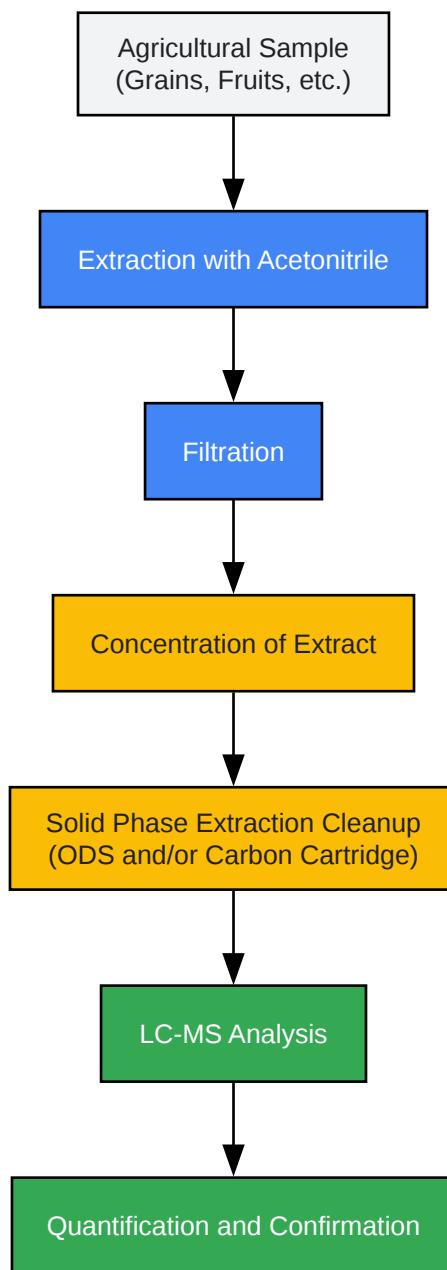
Diagram 1: Proposed Mode of Action of Pyraclonil



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Caption: Mode of action of Pyraclonil as a PPO inhibitor.

Diagram 2: Experimental Workflow for Pyraclonil Residue Analysis

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Caption: Workflow for the analysis of Pyraclonil residues.

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